molecular formula C12H18N2O B10815287 N-(2,6-Dimethylphenyl)-N~2~-(~2~H_5_)ethylglycinamide CAS No. 1246819-83-9

N-(2,6-Dimethylphenyl)-N~2~-(~2~H_5_)ethylglycinamide

Cat. No.: B10815287
CAS No.: 1246819-83-9
M. Wt: 211.31 g/mol
InChI Key: WRMRXPASUROZGT-SGEUAGPISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monoethylglycinexylidide (MEGX), also known as norlidocaine, is a primary metabolite of the local anesthetic and antiarrhythmic drug Lidocaine (Lignocaine) . It is formed in the liver via oxidative N-deethylation of lidocaine, a reaction primarily mediated by the cytochrome P-450 enzymes, including CYP3A4 and CYP1A2 . This compound is a significant biomarker in pharmacological and clinical research. Its quantitative formation from lidocaine serves as a well-established dynamic liver function test . The MEGX test, which measures plasma concentrations of MEGX at short intervals (e.g., 15 minutes) after an intravenous lidocaine dose, provides a quantitative index of hepatic microsomal function and liver blood flow . Research has demonstrated its value in assessing the severity of chronic liver disease, with MEGX formation showing a stepwise decline corresponding to the worsening of conditions from mild chronic hepatitis to severe cirrhosis . It has also been studied in the context of evaluating donor livers for transplantation . Beyond human medicine, MEGX is relevant in veterinary research, such as in pharmacokinetic and toxicity studies of lidocaine in animal models . This product is intended for research purposes, including use as an analytical reference standard in mass spectrometry and chromatography . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1246819-83-9

Molecular Formula

C12H18N2O

Molecular Weight

211.31 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide

InChI

InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)/i1D3,4D2

InChI Key

WRMRXPASUROZGT-SGEUAGPISA-N

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C

solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Chemical Reactions Analysis

Formation via N-Deethylation of Lidocaine

MEGX is synthesized through the N-deethylation of lidocaine, a reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and CYP3A4 . This process cleaves the ethyl group from lidocaine’s tertiary amine, yielding MEGX and formaldehyde as byproducts:

LidocaineCYP1A2/CYP3A4MEGX+Formaldehyde\text{Lidocaine} \xrightarrow{\text{CYP1A2/CYP3A4}} \text{MEGX} + \text{Formaldehyde}

  • Kinetic data : In humans, peak plasma MEGX concentrations occur 15–30 minutes post-lidocaine administration, with reported levels of 66–122 μg/L .

  • Species variability : Dogs exhibit slower MEGX formation, with reference intervals of 34–89 μg/L at 15–30 minutes .

Secondary Biotransformation Pathways

MEGX undergoes further metabolism to glycinexylidide (GX) via N-deethylation , mediated by the same CYP isoforms :

MEGXCYP1A2/CYP3A4Glycinexylidide (GX)+Formaldehyde\text{MEGX} \xrightarrow{\text{CYP1A2/CYP3A4}} \text{Glycinexylidide (GX)} + \text{Formaldehyde}

  • Key findings :

    • Rifampicin-induced CYP3A4 activation in humans did not significantly alter MEGX plasma concentrations, suggesting compensatory pathways or rate-limiting steps .

    • In cats, MEGX’s terminal half-life (t1/2t_{1/2}) is 78–79 minutes , with reduced metabolite formation under isoflurane anesthesia due to decreased hepatic blood flow .

Enzymatic and Non-Enzymatic Stability

  • Thermal stability : MEGX remains stable for 8 months at −20°C , making it suitable for long-term storage in clinical assays .

  • pH sensitivity : Degradation accelerates in alkaline conditions, necessitating pH-controlled environments for analytical workflows .

Comparative Metabolic Profiles

SpeciesCYP Isoform ContributionMEGX Clearance (mL/min/kg)Primary Metabolite
HumanCYP3A4 > CYP1A26.8–9.1Glycinexylidide
DogCYP2D153.2–4.53-Hydroxy-MEGX
CatCYP1A22.1–3.0Glycinexylidide

Data synthesized from .

Clinical Implications of Reactivity

  • Toxicity : MEGX retains 80–90% of lidocaine’s potency , contributing to cumulative cardiotoxicity in overdoses .

  • Diagnostic utility : The MEGX test correlates with liver function; levels <30 μg/L at 15 minutes indicate severe hepatic impairment .

Scientific Research Applications

Pharmacokinetics and Toxicity Assessment

MEGX is known for its pharmacokinetic properties that closely resemble those of lidocaine. Studies indicate that MEGX is approximately 80-90% as potent as lidocaine, with similar toxicity profiles. This makes it a critical component in assessing the safety and efficacy of lidocaine-based treatments.

Case Study: Liposuction Procedures

A study involving five female volunteers undergoing liposuction investigated the systemic exposure to lidocaine and MEGX. The results showed that the peak concentration of both substances reached 2.2 to 2.7 µg/ml, with a significant absorption rate of 64% from the infiltrated dose. This highlights the importance of monitoring MEGX levels to prevent potential toxicity during procedures involving high doses of lidocaine .

Clinical Applications in Liver Function Assessment

MEGX serves as a valuable biomarker for evaluating liver function. The liver metabolizes lidocaine into MEGX, making it an indicator of hepatic metabolic capacity.

Case Study: Hepatic Function Testing

In a clinical setting, researchers measured serum concentrations of MEGX after administering lidocaine to healthy volunteers and patients with chronic hepatitis. The study aimed to correlate MEGX levels with liver function tests, demonstrating that MEGX can effectively indicate hepatic impairment .

Group MEGX Concentration (µg/mL) Liver Function Test Results
Healthy VolunteersVariableNormal
Patients with Chronic HepatitisVariableElevated ALT/AST

Biomedical Engineering: Quality Assessment in Liver Cell Bioreactors

In biomedical engineering, MEGX is utilized to assess the quality and functionality of liver cell bioreactors. These bioreactors are crucial for regenerative medicine and bioartificial liver support systems.

Case Study: Liver Cell Bioreactor Quality Assessment

A study evaluated the synthesis and elimination of MEGX in primary porcine liver cells cultured in bioreactors. The results indicated that measuring MEGX levels could provide insights into cellular health and function over time, thus enhancing the reliability of bioreactor systems for clinical applications .

Research on Drug Interactions and Metabolism

MEGX is also significant in pharmacological research concerning drug interactions and metabolism. Understanding how this metabolite behaves in various environments aids in predicting drug clearance rates.

Case Study: Drug Clearance Prediction

A study analyzed the metabolic pathways involving MEGX alongside other metabolites to predict human drug clearance from preclinical data. The findings suggest that incorporating MEGX measurements can improve the accuracy of pharmacokinetic models used in drug development .

Mechanism of Action

Monoethylglycinexylidide exerts its effects primarily through its interaction with sodium channels. It blocks sodium channels, thereby inhibiting the propagation of action potentials in neurons . This mechanism is similar to that of lignocaine, although monoethylglycinexylidide is less potent. The compound also inhibits glycine transporter 1 (GlyT1), which may contribute to its analgesic effects .

Comparison with Similar Compounds

Key Pharmacokinetic Features :

  • Metabolism : Dependent on cytochrome P-450 (CYP3A4/1A2) activity .
  • Elimination : Renal excretion of metabolites and unchanged drug .
  • Gender/Age Influence : Significantly lower levels in females <50 years compared to males of the same age .

Comparison with Similar Compounds

MEGX vs. Lidocaine

Parameter MEGX Lidocaine
Origin Lidocaine metabolite Parent drug
Metabolic Pathway Formed via CYP3A4/1A2-mediated oxidation Undergoes N-dealkylation and hydroxylation
Clinical Utility Liver function assessment Local anesthetic, antiarrhythmic
Toxicity Lower potency; convulsions at high doses CNS/cardiotoxic at elevated levels
Pharmacodynamics Minimal direct pharmacological action Inhibits uterine muscle contraction
  • Key Findings: MEGX’s formation rate is a direct marker of hepatic function, while lidocaine clearance is influenced by hepatic blood flow and extrahepatic factors .

MEGX vs. Glycinexylidide (GX)

Both MEGX and GX are lidocaine metabolites, but their clinical relevance differs:

  • Structural Differences : GX lacks the ethyl group present in MEGX, altering its pharmacokinetics .
  • Utility : GX is less studied as a liver function marker, with MEGX being the preferred metabolite due to its strong correlation with histological and clinical liver disease scores .

MEGX vs. Other Liver Function Tests

Test/Marker Mechanism Clinical Use Advantages Limitations
MEGX CYP3A4/1A2 activity Prognosis in cirrhosis/transplantation Real-time, correlates with histology Extrahepatic production possible
Antipyrine Hepatic CYP metabolism General metabolic capacity Non-invasive Less specific for P-450 function
ICG Clearance Hepatic blood flow/excretion Surgical risk assessment Measures perfusion Insensitive to early cirrhosis
LiMAx CYP1A2-mediated 13C-methacetin metabolism Pre-resection evaluation Rapid, non-invasive Requires specialized equipment
  • Key Findings :
    • MEGX outperforms antipyrine in specificity for cytochrome P-450 function and distinguishing cirrhosis from chronic hepatitis .
    • Compared to ICG, MEGX better reflects functional hepatocyte mass rather than blood flow .

Diagnostic and Prognostic Value

  • Chronic Liver Disease : MEGX levels decline stepwise with worsening histological activity index (HAI) and Child-Pugh scores. In a study of 284 patients, MEGX values were 78 ± 22 μg/L in mild chronic hepatitis vs. 22 ± 10 μg/L in Child C cirrhosis .
  • Liver Transplantation :
    • Pre-transplant MEGX <30 μg/L predicts graft failure .
    • Post-transplant MEGX >50 μg/L correlates with successful engraftment .

Methodological Advancements

  • Fluorescence Polarization Immunoassay (FPIA): Enables rapid, reliable MEGX measurement (CV <10.3%), validated against HPLC .
  • Low-Dose Protocol: 1 mg/kg lidocaine reduces side effects while maintaining diagnostic accuracy .

Limitations and Considerations

  • Extrahepatic Production : Observed in anhepatic patients (peak 30 μg/L), though contribution is minimal in intact liver .
  • Gender/Age Variability : Females <50 years exhibit 20–30% lower MEGX levels than males, necessitating adjusted reference ranges .

Biological Activity

Monoethylglycinexylidide (MEGX) is a significant metabolite of lidocaine, primarily formed in the liver. Its biological activity is particularly relevant in assessing liver function and diagnosing liver diseases. This article explores the pharmacokinetics, diagnostic utility, and clinical implications of MEGX, supported by research findings and case studies.

1. Pharmacokinetics of MEGX

MEGX is produced through the oxidative metabolism of lidocaine via cytochrome P450 enzymes in the liver. The pharmacokinetics of MEGX can be influenced by various factors including liver function, age, and gender.

Key Pharmacokinetic Parameters:

  • Formation Rate (kf): The rate at which MEGX is formed from lidocaine can be significantly altered in patients with liver cirrhosis. For instance, a study reported kf values of 0.15 ± 0.03 min1^{-1} in cirrhotic patients compared to 0.32 ± 0.10 min1^{-1} in healthy individuals .
  • Formation Delay (τ): The delay in MEGX formation also varies; cirrhotic patients exhibited a τ of 7.7 ± 2.0 minutes versus 3.9 ± 2.9 minutes in healthy subjects .

2. Diagnostic Utility of MEGX

The MEGX test has emerged as a valuable tool for assessing liver function and distinguishing between various liver diseases.

Case Studies and Findings:

  • A study involving 284 patients demonstrated that MEGX formation decreased progressively with worsening liver disease, effectively differentiating between chronic hepatitis and cirrhosis .
  • In a cohort of patients with chronic hepatitis, MEGX levels correlated with histological scores, indicating its potential as a non-invasive biomarker for liver function .

Table: MEGX Levels in Different Liver Conditions

ConditionMEGX Level (Mean ± SD)Diagnostic Accuracy
Healthy Controls0.32 ± 0.10 min1^{-1}-
Chronic HepatitisDecreasedHigh sensitivity
Cirrhosis Class AFurther decreasedHigh specificity
Cirrhosis Class BSignificantly low-
Cirrhosis Class CLowest levels-

3. Clinical Implications

The measurement of MEGX has practical applications in clinical settings, particularly for patients undergoing liver transplantation or those with suspected hepatic dysfunction.

Studies on Clinical Relevance:

  • Research indicates that the MEGX test can serve as a sensitive indicator of hepatic dysfunction, offering better diagnostic accuracy than traditional liver function tests .
  • In postmortem analyses, the presence of MEGX has been linked to antemortem use of lidocaine during resuscitation efforts, providing insights into patient viability during critical care .

4.

Monoethylglycinexylidide serves as a crucial biomarker for assessing liver function and guiding clinical decisions regarding hepatic health. Its formation kinetics are significantly altered in liver disease, making it a reliable indicator for differentiating between various hepatic conditions. Future research may further elucidate its role in therapeutic monitoring and patient management.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying MEGX in serum, and how do they compare in clinical research?

  • Methodology : The two primary methods are Fluorescence Polarization Immunoassay (FPIA) and High-Performance Liquid Chromatography (HPLC) . FPIA is rapid but prone to interference from bilirubin, requiring pretreatment steps like precipitation reagents (e.g., Abbott Digoxin II) to reduce background noise. HPLC is more specific and interference-free but labor-intensive. Validation involves linear regression analysis to compare results between methods, with HPLC often serving as the gold standard .
  • Key Data : FPIA showed poor correlation with HPLC in icteric samples (r=0.51–0.57), with median differences of 7.0 mg/L and overestimations up to 238.5 mg/L .

Q. How is MEGX formation used as a biomarker for liver function assessment in transplantation and cirrhosis?

  • Methodology : After a lidocaine bolus injection , MEGX serum concentration is measured at 15–30 minutes. Lower MEGX levels correlate with hepatic dysfunction (e.g., cirrhosis, graft failure). Studies use controlled lidocaine doses (1 mg/kg) and standardized sampling times to ensure reproducibility .
  • Key Findings : In liver donors, MEGX concentrations <50 mg/L predicted graft dysfunction with 86.5% accuracy. Post-transplant, MEGX levels >30 mg/L at 30 minutes indicated successful graft function .

Q. What are the primary metabolic pathways of lidocaine leading to MEGX formation?

  • Methodology : Lidocaine undergoes oxidative N-deethylation via hepatic cytochrome P-450 enzymes (CYP3A4/1A2). In vitro models (e.g., isolated perfused pig livers) and in vivo pharmacokinetic studies track metabolite formation using isotope dilution or mass spectrometry .
  • Key Data : Hypoxia reduces MEGX formation by 81% in perfused livers, highlighting its dependence on hepatic oxygenation and CYP450 activity .

Advanced Research Questions

Q. How can researchers address bilirubin interference in FPIA-based MEGX detection?

  • Methodology : Pretreat serum with protein precipitation reagents (e.g., Digoxin II) to remove bilirubin and lipids. Validate modified protocols against HPLC, ensuring calibration curves remain consistent. For example, serial dilution with TDx system buffer reduces background fluorescence but requires rigorous precision testing (e.g., 21 serum samples showed 22% average deviation in duplicates) .
  • Limitations : Precipitation does not eliminate all interferents (e.g., mycophenolic acid or bile acids), necessitating cross-validation .

Q. What statistical approaches are used to validate MEGX quantification methods against gold-standard assays?

  • Methodology : Apply Bland-Altman analysis to assess agreement between FPIA and HPLC. Use linear regression (e.g., Deming regression) to account for measurement errors in both methods. For example, studies report Syx values (standard error of estimate) of 24.4–25.8 mg/L, indicating significant variability in FPIA .
  • Data Contradictions : FPIA overestimates MEGX in hyperbilirubinemic samples, requiring correction factors or exclusion of outliers .

Q. How does hypoxia affect MEGX formation in experimental hepatic models?

  • Methodology : Use isolated perfused liver models under controlled oxygen levels (e.g., 2% O₂ for hypoxia). Measure MEGX/lidocaine ratios in hepatic effluent and correlate with ATP levels and oxygen consumption. Hypoxia reduces lidocaine clearance by 64% and MEGX formation by 81%, linking metabolic activity to hepatic oxygenation .

Q. What experimental models are suitable for studying MEGX's pharmacological activity?

  • Methodology : Ex vivo uterine muscle strips from human donors assess MEGX’s contractile effects. Dose-response curves (5–100 μg/mL lidocaine vs. MEGX) show lidocaine inhibits uterine contractions dose-dependently, while MEGX has no consistent effect, supporting its limited pharmacodynamic role .

Q. What emerging techniques improve sensitivity in MEGX quantification?

  • Methodology : Capillary Electrophoresis (CE) and GC-MS offer higher resolution. CE uses 50 mmol/L borate buffer (pH 8.8) for rapid separation, while GC-MS employs CN-SPE columns for serum extraction. These methods achieve detection limits <0.00125 µg/mL, ideal for low-concentration pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.